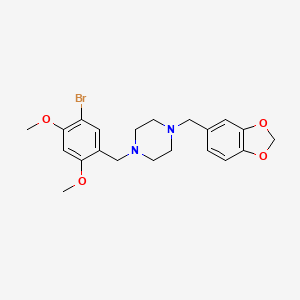
N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide, also known as BHDD, is a synthetic compound with potential applications in various fields of science. This compound belongs to the class of Schiff bases, which are known for their diverse biological activities. BHDD has been synthesized using different methods, and its properties have been studied extensively.
科学的研究の応用
N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide has shown potential applications in various fields of science, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been studied for its anticancer, antimicrobial, and antioxidant activities. In material science, this compound has been used as a precursor for the synthesis of metal complexes and nanoparticles. In analytical chemistry, this compound has been used as a chelating agent for the determination of metal ions in different samples.
作用機序
The mechanism of action of N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide is not fully understood, but it is believed to involve the formation of metal complexes with transition metal ions. The metal complexes of this compound have been shown to have different biological activities, depending on the type of metal ion and the ligand-to-metal ratio. This compound and its metal complexes have been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and scavenge free radicals.
Biochemical and Physiological Effects:
This compound and its metal complexes have been shown to have different biochemical and physiological effects, depending on the type of metal ion and the concentration used. This compound and its metal complexes have been shown to induce DNA damage, inhibit the activity of enzymes, and disrupt the cell membrane. This compound and its metal complexes have also been shown to have antioxidant activity, which can protect cells from oxidative stress.
実験室実験の利点と制限
N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. This compound can also form stable metal complexes with different metal ions, which can be used for various applications. However, this compound has some limitations, including its low yield and purity, which can affect the reproducibility of experiments. This compound is also relatively expensive compared to other Schiff bases, which can limit its use in some experiments.
将来の方向性
N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide has shown potential for various applications in different fields of science. Future research can focus on the synthesis of this compound and its metal complexes using different methods and conditions to improve the yield and purity of the product. Further studies can also investigate the mechanism of action of this compound and its metal complexes, and their potential applications in drug discovery, material science, and analytical chemistry. Additionally, future research can explore the toxicity and safety profile of this compound and its metal complexes, which can be important for their potential use in biomedical applications.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in various fields of science. This compound can be synthesized using different methods, and its properties have been studied extensively. This compound and its metal complexes have shown different biological activities, which can be useful for various applications. This compound has several advantages for lab experiments, but it also has some limitations. Future research can focus on the synthesis, mechanism of action, and potential applications of this compound and its metal complexes, which can contribute to the development of new drugs, materials, and analytical methods.
合成法
N'~1~,N'~10~-bis(3-ethoxy-4-hydroxybenzylidene)decanedihydrazide can be synthesized using a condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and decanedihydrazide in the presence of a catalyst. The reaction can be carried out using different solvents and conditions, and the yield of the product can vary depending on the method used. Several modifications to the synthesis method have been proposed to improve the yield and purity of this compound.
特性
IUPAC Name |
N,N'-bis[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]decanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O6/c1-3-37-25-17-21(13-15-23(25)33)19-29-31-27(35)11-9-7-5-6-8-10-12-28(36)32-30-20-22-14-16-24(34)26(18-22)38-4-2/h13-20,33-34H,3-12H2,1-2H3,(H,31,35)(H,32,36)/b29-19+,30-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNFOAQUERPHBR-CZYCKNNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CCCCCCCCC(=O)NN=CC2=CC(=C(C=C2)O)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CCCCCCCCC(=O)N/N=C/C2=CC(=C(C=C2)O)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(difluoromethyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6117534.png)
![4-chloro-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B6117549.png)
![5-[(4-cyclohexyl-1-piperazinyl)carbonyl]-1-(2-methoxybenzyl)-2-piperidinone](/img/structure/B6117555.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-3,4-dimethylbenzenesulfonohydrazide](/img/structure/B6117556.png)

![(4-chloro-2-methylphenyl)(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6117577.png)
![ethyl 4-[1-(5-chloro-2,3-dimethoxybenzyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6117580.png)
![N-(5-iodo-2-pyridinyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6117588.png)
![1-(2,3-difluorobenzyl)-4-[1-(1H-pyrazol-1-ylacetyl)-3-pyrrolidinyl]piperidine](/img/structure/B6117593.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-phenylacetamide](/img/structure/B6117599.png)
![1-ethyl-4-[(methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6117607.png)
![7-(2-fluorobenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6117616.png)
![6-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-4(1H)-pyrimidinone](/img/structure/B6117621.png)
![1-(3-methoxybenzyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6117631.png)
